REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.[C:14](#[N:18])[CH2:15][C:16]#[N:17].CN(C)C(C)C.[NH2:25][C:26]1[C:31]([NH2:32])=[CH:30][CH:29]=[CH:28][C:27]=1[OH:33]>C(O)C>[NH2:17][C:16]1[O:33][C:27]2[C:28]([CH:5]([C:4]3[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:2]([Br:1])[CH:3]=3)[C:15]=1[C:14]#[N:18])=[CH:29][CH:30]=[C:31]([NH2:32])[C:26]=2[NH2:25]
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
404 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
339 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)C)C
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
690.66 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1N)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under N2(g)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from about 14° C. to about 26° C.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for about 2 h under N2(g)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting beige-brown suspension was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with cold CH2Cl2 (3000 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC2=C(C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 kg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.[C:14](#[N:18])[CH2:15][C:16]#[N:17].CN(C)C(C)C.[NH2:25][C:26]1[C:31]([NH2:32])=[CH:30][CH:29]=[CH:28][C:27]=1[OH:33]>C(O)C>[NH2:17][C:16]1[O:33][C:27]2[C:28]([CH:5]([C:4]3[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:2]([Br:1])[CH:3]=3)[C:15]=1[C:14]#[N:18])=[CH:29][CH:30]=[C:31]([NH2:32])[C:26]=2[NH2:25]
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
404 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
339 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)C)C
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
690.66 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1N)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under N2(g)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from about 14° C. to about 26° C.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for about 2 h under N2(g)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting beige-brown suspension was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with cold CH2Cl2 (3000 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC2=C(C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 kg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |